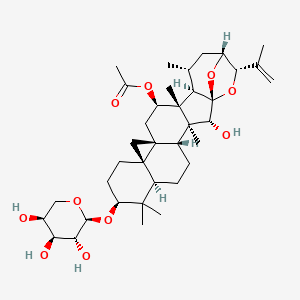

Cimiracemoside J

説明

特性

CAS番号 |

473554-74-4 |

|---|---|

分子式 |

C37H56O10 |

分子量 |

660.8 g/mol |

IUPAC名 |

[(1S,2R,3S,4R,7R,9S,12R,14R,16R,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-16-yl] acetate |

InChI |

InChI=1S/C37H56O10/c1-17(2)28-21-13-18(3)29-34(8)25(44-19(4)38)14-36-16-35(36)12-11-24(45-30-27(41)26(40)20(39)15-43-30)32(5,6)22(35)9-10-23(36)33(34,7)31(42)37(29,46-21)47-28/h18,20-31,39-42H,1,9-16H2,2-8H3/t18-,20+,21-,22+,23+,24+,25-,26+,27-,28+,29-,30+,31-,33-,34-,35-,36+,37+/m1/s1 |

InChIキー |

WUUHXBURWLJGRL-ZBTGPWHGSA-N |

異性体SMILES |

C[C@@H]1C[C@@H]2[C@@H](O[C@]3([C@H]1[C@]4([C@@H](C[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)OC(=O)C)C)O2)C(=C)C |

正規SMILES |

CC1CC2C(OC3(C1C4(C(CC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)OC(=O)C)C)O2)C(=C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Cimiracemoside J involves the extraction of the roots of Cimicifuga foetida using methanol. The methanol extract is then subjected to various chromatographic techniques, including column chromatography over porous-polymer polystyrene resin, silica gel, and octadecylsilanized (ODS) silica gel, as well as preparative high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of Cimiracemoside J typically follows similar extraction and purification processes as described above. The large-scale extraction involves the use of hot methanol to extract the active compounds from the dried roots of Cimicifuga foetida, followed by chromatographic separation to isolate Cimiracemoside J .

化学反応の分析

Types of Reactions

Cimiracemoside J undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its mechanism of action .

Common Reagents and Conditions

Common reagents used in the reactions involving Cimiracemoside J include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Cimiracemoside J can lead to the formation of hydroxylated derivatives, while reduction can yield deoxy derivatives .

科学的研究の応用

Chemical and Biological Properties

Cimiracemoside J belongs to the cycloartane-type triterpenoids. Its unique structure has been elucidated through advanced techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. The compound is primarily noted for its ability to modulate biological pathways, particularly the Wnt signaling pathway, which is crucial for cell proliferation and differentiation.

Therapeutic Applications

- Cancer Treatment :

-

Anti-inflammatory Applications :

- Cimiracemoside J's anti-inflammatory properties suggest potential use in treating conditions such as arthritis and other inflammatory disorders.

-

Pharmaceutical Development :

- Due to its diverse biological activities, Cimiracemoside J is being explored for incorporation into new pharmaceuticals and nutraceuticals aimed at various health conditions.

Case Studies and Research Findings

A review of clinical studies highlights the following key findings regarding the applications of Cimiracemoside J:

- Clinical Efficacy : In a meta-analysis involving over 10,000 patients treated with extracts from Cimicifuga racemosa, significant improvements were observed in managing climacteric complaints such as hot flashes .

- Safety Profile : Safety assessments have indicated that products containing Cimicifuga racemosa, including those with Cimiracemoside J, are generally well-tolerated with minimal adverse effects reported in clinical settings .

Comparative Analysis with Related Compounds

To better understand Cimiracemoside J's unique properties, a comparison with other triterpenes is provided below:

| Compound Name | Source | Key Activities | Unique Features |

|---|---|---|---|

| Cimiracemoside I | Cimicifuga racemosa | Anti-inflammatory | First identified cimiracemoside |

| Actein | Cimicifuga racemosa | Antitumor | Well-studied for anticancer effects |

| 25-Hydroxyactein | Cimicifuga racemosa | Antioxidant | Exhibits strong estrogenic activity |

| Oleanolic Acid | Various plants | Antimicrobial, hepatoprotective | Commonly found in herbal medicines |

This table emphasizes how Cimiracemoside J's structural attributes and specific biological activities differentiate it from other compounds within the same family, underscoring its potential for targeted therapeutic applications.

作用機序

Cimiracemoside J exerts its effects through various molecular targets and pathways. One of the primary mechanisms is the inhibition of the Wnt signaling pathway, which plays a crucial role in cell proliferation, differentiation, and migration. By inhibiting this pathway, Cimiracemoside J can induce apoptosis in cancer cells and suppress tumor growth . Additionally, it modulates the activity of various enzymes and receptors involved in inflammation and immune response .

類似化合物との比較

Structural Comparison

Cimiracemosides (C–H, M, and J) share a common triterpene aglycone core but differ in glycosylation patterns and functional groups (Table 1). For example:

- Cimiracemoside C (Cimifugoside M) contains O-Xyl and O-Ara residues and demonstrates AMPK activation, contributing to antidiabetic effects .

- Cimiracemoside D (CAS 290821-39-5, C₃₇H₅₈O₁₁) has a similar backbone but lacks Δ7,8 unsaturation, which may reduce its bioactivity compared to Δ7,8-containing analogs like Cimiracemoside A .

- Cimiracemoside J is hypothesized to share the core structure but may feature distinct glycosylation or substituents (e.g., acetyl groups), influencing solubility and target binding.

Table 1: Structural Features of Cimiracemosides

Functional and Pharmacological Comparison

Similarity to Pharmaceuticals: Machine learning analyses reveal Cimiracemoside J’s high similarity to Ezetimibe (0.962), a cholesterol absorption inhibitor, and Monensin (0.952), an ionophore antibiotic .

Contrast with Other Cimiracemosides :

- Cimiracemoside C activates AMPK, improving glucose metabolism in diabetic models .

- Cimiracemoside H (CID 21606553) shares a backbone with J but has lower similarity to Ezetimibe (0.940), indicating divergent functional potentials .

Table 2: Bioactivity and Similarity Scores

| Compound | Top Similar Pharmaceuticals | Similarity Score | Key Biological Role |

|---|---|---|---|

| Cimiracemoside J | Ezetimibe, Monensin | 0.962, 0.952 | Hypothesized lipid modulation |

| Cimiracemoside C | 2-Hydroxyestradiol | 0.961 | AMPK activation, antidiabetic |

| Cimiracemoside H | Ezetimibe | 0.940 | Undisclosed |

Analytical and Pharmacokinetic Profiles

Structural analogs like Cimiracemoside C exhibit poor oral bioavailability due to glycosidic hydrophilicity , suggesting J may face similar challenges.

生物活性

Cimiracemoside J is a triterpene glycoside derived from the roots of Cimicifuga racemosa, commonly known as black cohosh. This compound has garnered attention due to its diverse biological activities, particularly in the realms of anti-inflammatory and anti-cancer effects. This article delves into the biological activity of Cimiracemoside J, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

Cimiracemoside J belongs to the class of cyclolanostane triterpenes, characterized by a complex molecular structure that contributes to its biological efficacy. The structural elucidation of this compound has been achieved through advanced spectral analysis techniques, including nuclear magnetic resonance (NMR) and mass spectrometry, confirming its unique configuration compared to other triterpenes.

Anti-Inflammatory Effects

Research indicates that Cimiracemoside J exhibits significant anti-inflammatory properties. It has been shown to modulate various inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and mediators. This activity suggests its potential use in treating inflammatory diseases .

Anticancer Activity

Cimiracemoside J has demonstrated notable cytotoxic effects against several cancer cell lines. In vitro studies have revealed that it exhibits potent activity against human cancer cells, including those from breast (MCF-7), liver (HepG2), and oral squamous carcinoma (HSC-2) origins. For instance, one study reported that Cimiracemoside J significantly inhibited cell proliferation in these lines, indicating its potential as an anticancer agent .

Comparative Analysis with Other Compounds

To better understand the unique properties of Cimiracemoside J, it is useful to compare it with other related compounds derived from Cimicifuga racemosa. The following table summarizes key similarities and differences:

| Compound Name | Source | Key Activities | Unique Features |

|---|---|---|---|

| Cimiracemoside I | Cimicifuga racemosa | Anti-inflammatory | First identified cimiracemoside |

| Actein | Cimicifuga racemosa | Antitumor | Well-studied for its anticancer effects |

| 25-Hydroxyactein | Cimicifuga racemosa | Antioxidant | Exhibits strong estrogenic activity |

| Oleanolic Acid | Various plants | Antimicrobial, hepatoprotective | Commonly found in many herbal medicines |

This comparison highlights Cimiracemoside J's distinct structural attributes and specific biological activities, making it a compelling subject for further pharmacological studies .

The mechanisms underlying the biological activities of Cimiracemoside J involve several pathways:

- Inhibition of Cell Proliferation : It appears to induce apoptosis in cancer cells through the activation of caspase pathways.

- Modulation of Immune Response : By influencing cytokine production, Cimiracemoside J may enhance the body's immune response against tumors.

- Impact on Drug Metabolism : Preliminary findings suggest that Cimiracemoside J may interact with cytochrome P450 enzymes, affecting the metabolism of co-administered drugs .

Case Studies

Several studies have focused on the therapeutic potential of Cimiracemoside J:

- Cell Line Studies : In vitro assays demonstrated that Cimiracemoside J reduced cell viability in MCF-7 breast cancer cells with an IC50 value indicating potent cytotoxicity.

- Animal Models : Research involving animal models has shown that administration of Cimiracemoside J can lead to reduced tumor size and improved survival rates in subjects with induced tumors .

Q & A

Q. What methodologies are effective for determining the structural configuration of Cimiracemoside J, particularly its glycosylation patterns and stereochemistry?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) to establish molecular formula, followed by 1D/2D NMR to identify functional groups and connectivity. For stereochemical resolution, use X-ray crystallography or compare NMR data with structurally analogous compounds (e.g., Cimiracemoside A/H, where Δ7,8 and glycosyl substitutions are documented) . Include purity validation via HPLC (>98%) to ensure structural integrity .

Q. How can researchers optimize the extraction and isolation of Cimiracemoside J from Cimicifuga racemosa while minimizing co-elution with structurally similar saponins?

- Methodological Answer : Employ gradient solvent systems (e.g., methanol-water or acetonitrile-water) in preparative HPLC, guided by LC-MS profiling. Reference protocols for isolating Cimiracemoside D (CAS: 290821-39-5) suggest using reversed-phase chromatography with C18 columns and monitoring at 210 nm for triterpene saponins . Document retention times and solvent ratios to ensure reproducibility .

Q. What analytical techniques are critical for assessing the purity and stability of Cimiracemoside J in experimental settings?

- Methodological Answer : Use HPLC with UV detection (λ = 200–220 nm) for routine purity checks. For stability studies, employ accelerated degradation tests under varying pH, temperature, and light conditions, followed by LC-MS to identify degradation products. Report purity thresholds (>99.5%) and batch-specific Certificates of Analysis (COA) for transparency .

Q. How should initial bioactivity screening of Cimiracemoside J be designed to identify potential pharmacological targets?

- Methodological Answer : Prioritize in vitro assays targeting pathways relevant to known triterpene saponins (e.g., AMPK activation ). Use dose-response curves (0.1–100 µM) and include positive controls (e.g., metformin for AMPK). Validate results with orthogonal assays (e.g., Western blot for protein phosphorylation) to reduce false positives .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro bioactivity data and in vivo efficacy results for Cimiracemoside J?

- Methodological Answer : Conduct pharmacokinetic studies to assess bioavailability and metabolite formation. Compare tissue distribution profiles using radiolabeled Cimiracemoside J. Apply machine learning models (as done for AMPK activation in C. racemosa saponins) to predict bioactivity-conformation relationships .

Q. What strategies are recommended for optimizing the total synthesis of Cimiracemoside J, given its complex glycosylation and triterpene core?

- Methodological Answer : Use retrosynthetic analysis to modularize the triterpene aglycone and oligosaccharide moieties. For glycosylation, adopt stereoselective methods (e.g., Koenigs-Knorr reaction) and protect hydroxyl groups with acetyl or benzoyl derivatives. Document key steps (e.g., coupling efficiency, purification yields) in accordance with JOC guidelines .

Q. How can data reproducibility be ensured when validating Cimiracemoside J’s mechanisms across independent laboratories?

- Methodological Answer : Share raw data (NMR spectra, chromatograms) via open-access repositories. Standardize protocols for cell culture conditions (e.g., passage number, serum batches) and instrument calibration. Use inter-laboratory validation frameworks, as outlined in chemistry research guidelines .

Q. What interdisciplinary approaches integrate multi-omics data (e.g., metabolomics, transcriptomics) with structural analysis to elucidate Cimiracemoside J’s mode of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。